molecular formula C18H19BrN6O4S3 B14922872 7-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14922872
M. Wt: 559.5 g/mol
InChI Key: IZZUBCBIORHPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The thiadiazole ring is typically formed by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives .

The final assembly of the compound involves the coupling of the pyrazole and thiadiazole intermediates with the bicyclic β-lactam core. This step requires careful control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it could interact with biological targets such as enzymes or receptors. The pyrazole and thiadiazole rings are known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its combination of multiple functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19BrN6O4S3

Molecular Weight

559.5 g/mol

IUPAC Name

7-[2-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19BrN6O4S3/c1-7-11(19)4-24(23-7)8(2)14(26)20-12-15(27)25-13(17(28)29)10(5-30-16(12)25)6-31-18-22-21-9(3)32-18/h4,8,12,16H,5-6H2,1-3H3,(H,20,26)(H,28,29)

InChI Key

IZZUBCBIORHPDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.